

Technical Guide: 2,6-Diethylmorpholine – Structural Dynamics & Applications[1][2]

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Compound of Interest

Compound Name: 2,6-Diethylmorpholine

CAS No.: 52382-34-0

Cat. No.: B3384109

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Executive Summary

2,6-Diethylmorpholine is a disubstituted heterocyclic amine utilized as a lipophilic building block in medicinal chemistry and a sterically hindered amine in industrial gas treating.[1] Distinguished by the presence of two ethyl groups at the C2 and C6 positions, this scaffold offers unique conformational properties and metabolic stability profiles compared to its lower homolog, 2,6-dimethylmorpholine.[1]

Core Identity Matrix

Parameter	Data
Chemical Name	2,6-Diethylmorpholine
CAS Number (Mix)	52382-34-0
CAS Number (Cis)	89479-87-8
Molecular Formula	C ₈ H ₁₇ NO
Molecular Weight	143.23 g/mol
SMILES	CCC1CNCC(O1)CC
Classification	Heterocyclic Amine; 1,4-Oxazine Derivative

Structural Analysis & Stereochemistry

For researchers in drug design, the stereochemical configuration of **2,6-diethylmorpholine** is the critical determinant of its pharmacological activity.[1] The compound exists as two diastereomers: the cis-isomer (meso) and the trans-isomer (racemic pair).[1][2]

Conformational Locking

The introduction of ethyl groups at the 2 and 6 positions creates significant steric demand.[1]

- **Cis-Isomer (Preferred):** In the lowest energy chair conformation, both ethyl groups occupy the equatorial positions.[1][2] This "locks" the ring conformation, minimizing 1,3-diaxial interactions.[1] This isomer is achiral (meso) due to a plane of symmetry.[2]
- **Trans-Isomer:** One ethyl group is equatorial while the other is axial in the chair form.[1][2] This energetic penalty makes the trans-isomer less thermodynamically stable and often more challenging to isolate in high yield without specific catalytic methods.[1][2]

Lipophilicity & Pharmacokinetics

Replacing methyl substituents (in 2,6-dimethylmorpholine) with ethyl groups significantly increases the LogP (partition coefficient).[1][2]

- Predicted LogP: ~1.2 – 1.6 (vs. ~0.2 for morpholine).[2]
- Impact: This modification enhances blood-brain barrier (BBB) permeability and alters the metabolic clearance rate, making it a strategic scaffold for CNS-active agents.[1][2]

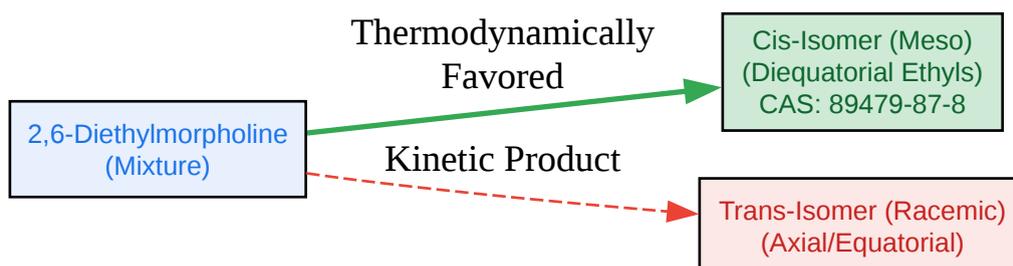


Figure 1: Stereochemical divergence of 2,6-diethylmorpholine.

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[1][2]

Synthesis & Manufacturing Protocols

The synthesis of **2,6-diethylmorpholine** typically follows the cyclodehydration of bis(2-hydroxybutyl)amine.[1][2] The protocol below describes the formation of the cis-enriched product, often required for pharmaceutical intermediates.

Synthesis Pathway: Cyclodehydration

Reaction Type: Acid-Catalyzed Intramolecular Etherification.[1][2]

Reagents:

- Precursor: Bis(2-hydroxybutyl)amine (formed from 1,2-epoxybutane and ammonia).[1][2]
- Catalyst: Sulfuric Acid (H₂SO₄, 70-98%) or Oleum.[1][2]
- Solvent: None (Neat) or high-boiling ether.[1][2]

Step-by-Step Protocol (Adapted from Patent WO2004031195):

- Charging: Charge a pressure-rated glass reactor with bis(2-hydroxybutyl)amine (1.0 equiv).
- Acid Addition: Cool the vessel to 0°C. Slowly add 70% H₂SO₄ (5.0 equiv w/w) to control the exotherm.
- Cyclization: Seal the reactor and heat to 160°C for 24–96 hours. Note: The high temperature is required to overcome the activation energy for ring closure of the sterically hindered ethyl groups.[1][2]
- Quenching: Cool the mixture to room temperature. Pour onto crushed ice.
- Neutralization: Basify to pH >12 using 50% NaOH solution.
- Extraction: Extract the liberated amine with diethyl ether or dichloromethane (3x).
- Purification: Dry organic layer over Na₂SO₄ and concentrate. Distill under reduced pressure to separate the cis (lower boiling) and trans isomers.[2]

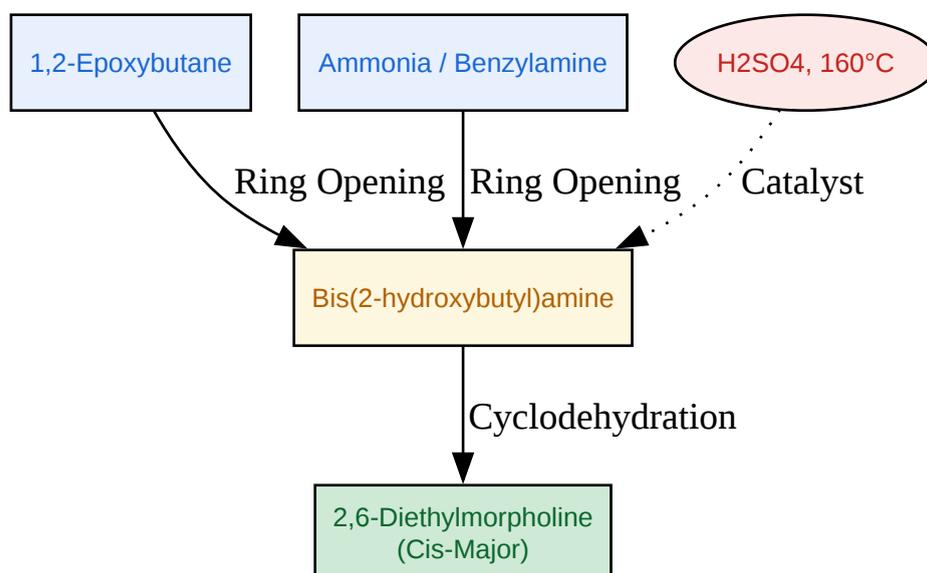


Figure 2: Synthetic route via acid-catalyzed cyclization.

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[1][2][4]

Physicochemical Properties

Accurate physicochemical data is essential for process engineering and formulation.[2]

Property	Value / Description	Source/Note
Physical State	Clear, colorless to pale yellow liquid	Experimental
Boiling Point	~165–175°C (Estimated)	Extrapolated from dimethyl analog (147°C)
Density	~0.91 g/cm ³	Predicted
pKa	~8.6	Typical for dialkylmorpholines
Solubility	Soluble in ethanol, ether, chloroform; Moderate in water	Lipophilic shift due to ethyl groups
Flash Point	>60°C	Combustible liquid

Applications in Research & Industry

Medicinal Chemistry: Antibacterial Agents

2,6-Diethylmorpholine serves as a crucial amine moiety in the synthesis of DNA Gyrase Inhibitors.[1][2]

- Mechanism: The morpholine ring acts as a solubilizing group that can also interact with the solvent-exposed region of the GyrB subunit in bacteria.[1][2]
- Structure-Activity Relationship (SAR): The ethyl groups provide steric bulk that can restrict the rotation of the morpholine ring relative to the core scaffold, potentially locking the drug into a bioactive conformation.[1][2]
- Example: Used in the synthesis of tricyclic tetrahydroquinoline antibacterial agents (See WO2004031195).[2]

Industrial: Acid Gas Scrubbing

In the energy sector, **2,6-diethylmorpholine** is utilized in Carbon Capture technologies.[1]

- Steric Hindrance: Unlike simple primary or secondary amines, the ethyl groups flanking the nitrogen create significant steric hindrance.
- Carbamate Instability: Upon reaction with CO₂, the resulting carbamate is less stable. This instability is advantageous during the regeneration step, as it requires less energy to release the captured CO₂ compared to unhindered amines like MEA (monoethanolamine).[1]

Analytical Characterization

To verify the identity of synthesized **2,6-diethylmorpholine**, look for these diagnostic signals.

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 0.90 (t, 6H): Terminal methyls of the ethyl groups.[2]
 - δ 1.45 (m, 4H): Methylene protons of the ethyl groups.
 - δ 2.80 (dd, 2H): Axial protons at C3/C5 (adjacent to Nitrogen).[2]

- δ 3.60 (m, 2H): Methine protons at C2/C6 (adjacent to Oxygen).[2]
- Note: The cis-isomer will show a simplified spectrum due to symmetry.[1][2]
- Mass Spectrometry (ESI+):
 - $[M+H]^+$: m/z 144.14.[2]

References

- BLD Pharm. (2024).[2] **2,6-Diethylmorpholine** Product Data (CAS 52382-34-0).[1][2][3][4][5][6] [Link](#)
- ChemicalBook. (2024).[2][7] **cis-2,6-Diethylmorpholine** Properties (CAS 89479-87-8).[1][2][8][9] [Link](#)
- Reckitt & Colman Products Ltd. (2004).[2] Tricyclic tetrahydroquinoline antibacterial agents. Patent WO2004031195A1.[2] [Link](#)
- Exxon Research and Engineering Co. (1980).[2] Process and amine-solvent absorbent for removing acidic gases. US Patent 4,240,923.[2] [Link](#)
- Leyan Reagents. (2024).[2][10] **cis-2,6-Diethylmorpholine** Safety Data Sheet. [Link](#)

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Sources

- 1. [WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents - Google Patents \[patents.google.com\]](#)
- 2. [POKY ain't poky! - MetaLib \[sites.google.com\]](#)
- 3. [echemi.com \[echemi.com\]](#)
- 4. [171753-74-5|\(2R,6R\)-2,6-Dimethylmorpholine|BLD Pharm \[bldpharm.com\]](#)

- [5. 276252-76-7|\(2S,6S\)-2,6-Dimethylmorpholine hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [6. 52382-34-0|2,6-Diethylmorpholine|BLD Pharm \[bldpharm.com\]](#)
- [7. Morpholine synthesis \[organic-chemistry.org\]](#)
- [8. Shanghai Haohong Pharmaceutical Co., Ltd. 제품 목록-사서함-페이지 319-Chemicalbook \[chemicalbook.com\]](#)
- [9. CAS \[chemicalbook.com\]](#)
- [10. digitalcommons.library.tmc.edu \[digitalcommons.library.tmc.edu\]](#)
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